N,N'-Dibenzylethylenediamine diacetate
Overview
Description
N,N’-Dibenzylethylenediamine diacetate is a chemical compound with the molecular formula C20H28N2O4 and a molar mass of 360.45 g/mol . It is commonly used in organic synthesis and serves as an important intermediate in the production of various pharmaceuticals . The compound appears as white needle-shaped crystals or powder and is soluble in water and ethanol .
Preparation Methods
The preparation of N,N’-Dibenzylethylenediamine diacetate involves several steps:
Condensation Reaction: Benzaldehyde, ethylenediamine, and glacial acetic acid are condensed in an organic solvent to form N,N’-dibenzylidene ethylenediamine.
Catalytic Hydrogenation: The N,N’-dibenzylidene ethylenediamine undergoes catalytic hydrogenation to yield N,N’-dibenzylethylenediamine.
Salification: The final step involves salifying N,N’-dibenzylethylenediamine in an organic solvent to obtain N,N’-Dibenzylethylenediamine diacetate.
This method is advantageous due to its simplicity, high product yield, low impurity content, and minimal environmental impact .
Chemical Reactions Analysis
N,N’-Dibenzylethylenediamine diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: It can be reduced using common reducing agents.
Substitution: The compound can participate in substitution reactions, where one or more atoms are replaced by other atoms or groups.
Common reagents used in these reactions include hydrogen gas for reduction and oxidizing agents like potassium permanganate for oxidation . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
N,N’-Dibenzylethylenediamine diacetate has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a catalyst in polymer synthesis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: The compound is used in the production of various pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of N,N’-Dibenzylethylenediamine diacetate involves its interaction with specific molecular targets and pathways. As a ligand, it can form coordination complexes with metal ions, influencing the reactivity and properties of the metal center . In pharmaceutical applications, the compound acts as an intermediate, facilitating the synthesis of active pharmaceutical ingredients .
Comparison with Similar Compounds
N,N’-Dibenzylethylenediamine diacetate can be compared with other similar compounds, such as:
N,N’-Dibenzylethylenediamine: This compound is similar in structure but lacks the acetate groups.
N,N’-Diethyl-ethylenediamine: Another related compound with ethyl groups instead of benzyl groups.
The uniqueness of N,N’-Dibenzylethylenediamine diacetate lies in its specific structure, which imparts distinct reactivity and properties, making it valuable in various applications .
Properties
IUPAC Name |
acetic acid;N,N'-dibenzylethane-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2.2C2H4O2/c1-3-7-15(8-4-1)13-17-11-12-18-14-16-9-5-2-6-10-16;2*1-2(3)4/h1-10,17-18H,11-14H2;2*1H3,(H,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTRNNCLQPVCDLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.CC(=O)O.C1=CC=C(C=C1)CNCCNCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
140-28-3 (Parent) | |
Record name | Benzathine diacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000122758 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40883314 | |
Record name | 1,2-Ethanediamine, N1,N2-bis(phenylmethyl)-, acetate (1:2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40883314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
122-75-8 | |
Record name | Benzathine diacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000122758 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Ethanediamine, N1,N2-bis(phenylmethyl)-, acetate (1:2) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,2-Ethanediamine, N1,N2-bis(phenylmethyl)-, acetate (1:2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40883314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N'-dibenzylethylenediammonium di(acetate) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.158 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BENZATHINE DIACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X18B8X2C22 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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